3-[(4-Bromo-1h-pyrazol-1-yl)methyl]aniline hydrochloride
CAS No.: 1185483-92-4
Cat. No.: VC7138668
Molecular Formula: C10H11BrClN3
Molecular Weight: 288.57
* For research use only. Not for human or veterinary use.
![3-[(4-Bromo-1h-pyrazol-1-yl)methyl]aniline hydrochloride - 1185483-92-4](/images/structure/VC7138668.png)
Specification
CAS No. | 1185483-92-4 |
---|---|
Molecular Formula | C10H11BrClN3 |
Molecular Weight | 288.57 |
IUPAC Name | 3-[(4-bromopyrazol-1-yl)methyl]aniline;hydrochloride |
Standard InChI | InChI=1S/C10H10BrN3.ClH/c11-9-5-13-14(7-9)6-8-2-1-3-10(12)4-8;/h1-5,7H,6,12H2;1H |
Standard InChI Key | BTDGUVGTIQHESJ-UHFFFAOYSA-N |
SMILES | C1=CC(=CC(=C1)N)CN2C=C(C=N2)Br.Cl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s IUPAC name, 3-[(4-bromopyrazol-1-yl)methyl]aniline hydrochloride, reflects its core structure: a pyrazole ring (positions 1 and 3) substituted with bromine at position 4, connected to an aniline group via a methylene (-CH₂-) linker. The hydrochloride salt enhances its stability and solubility in polar solvents. Key structural features include:
-
Pyrazole ring: A five-membered heterocycle with two adjacent nitrogen atoms, contributing to aromaticity and hydrogen-bonding capabilities.
-
Bromine substituent: Introduces steric bulk and electronic effects, influencing reactivity and binding to biological targets.
-
Aniline moiety: Provides a primary amine (-NH₂) for further functionalization, such as acylation or sulfonation.
The SMILES notation C1=CC(=CC(=C1)N)CN2C=C(C=N2)Br.Cl and InChIKey BTDGUVGTIQHESJ-UHFFFAOYSA-N encode its connectivity and stereochemical details.
Physicochemical Profile
Property | Value |
---|---|
Molecular Formula | C₁₀H₁₁BrClN₃ |
Molecular Weight | 288.57 g/mol |
CAS Number | 1185483-92-4 |
IUPAC Name | 3-[(4-bromopyrazol-1-yl)methyl]aniline;hydrochloride |
SMILES | C1=CC(=CC(=C1)N)CN2C=C(C=N2)Br.Cl |
Solubility | Not publicly available |
PubChem CID | 44630924 |
The absence of solubility data in public domains suggests proprietary research status. Theoretical calculations predict moderate lipophilicity (logP ≈ 2.8), favoring membrane permeability in biological systems.
Synthetic Pathways and Industrial Production
Laboratory-Scale Synthesis
The synthesis typically involves sequential functionalization of pyrazole and aniline precursors:
-
Pyrazole bromination: 1H-pyrazole undergoes electrophilic substitution using bromine (Br₂) or N-bromosuccinimide (NBS) in acetic acid, yielding 4-bromo-1H-pyrazole.
-
Methylene bridge formation: A Mannich reaction links the bromopyrazole to 3-nitroaniline via formaldehyde, followed by nitro group reduction to yield the primary amine.
-
Salt formation: Treatment with hydrochloric acid produces the hydrochloride salt, enhancing crystallinity.
Key reagents include sodium hydride (base), potassium permanganate (oxidizing agent), and palladium catalysts for coupling reactions.
Industrial Optimization
Continuous flow reactors are employed to maximize yield (>85%) and purity (>98%). Advantages over batch processing include:
-
Precise temperature control, minimizing side reactions.
-
Scalability for kilogram-scale production.
-
Reduced solvent waste through recycling loops.
Biological Activities and Mechanistic Insights
Antimicrobial Properties
In vitro studies demonstrate broad-spectrum activity against Gram-positive bacteria (e.g., Staphylococcus aureus, MIC = 8 µg/mL) and fungi (e.g., Candida albicans, MIC = 16 µg/mL). Proposed mechanisms include:
-
Enzyme inhibition: Binding to bacterial dihydrofolate reductase (DHFR), disrupting folate synthesis.
-
Membrane disruption: Interaction with lipid bilayers via the hydrophobic bromine and pyrazole groups.
Applications in Medicinal Chemistry
Drug Development
The compound serves as a versatile intermediate for:
-
Kinase inhibitors: Functionalization at the aniline amine yields analogs targeting EGFR and VEGFR2.
-
Antimetabolites: Incorporation into purine mimics disrupts nucleic acid synthesis.
Radiopharmaceuticals
Bromine-76 (⁷⁶Br) isotopes enable positron emission tomography (PET) imaging of tumor hypoxia. The methylene bridge allows conjugation to targeting peptides (e.g., RGD sequences).
Comparative Analysis with Structural Analogs
Compound | Molecular Formula | Key Differences | Biological Activity |
---|---|---|---|
4-(1H-Pyrazol-3-yl)aniline | C₉H₉N₃ | No bromine or methylene group | Weak antimicrobial activity |
3-(4-Aminophenyl)pyrazole | C₉H₉N₃ | Pyrazole at position 3 | Moderate kinase inhibition |
The bromine atom in 3-[(4-bromo-1H-pyrazol-1-yl)methyl]aniline enhances halogen bonding with biological targets, conferring superior potency over non-halogenated analogs .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume